molecular formula C27H18N2OS2 B2497656 2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-09-0

2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine

Cat. No. B2497656
CAS RN: 478030-09-0
M. Wt: 450.57
InChI Key: RRLVOWSHEMIVCH-UHFFFAOYSA-N
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Description

BTBT is a popular structural motif in the design of high-mobility organic semiconductors . It has also been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .


Synthesis Analysis

A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .


Molecular Structure Analysis

The molecular packing architecture parameter θT (angle of the projected hopping path of dimers relative to the reference axis) and ratio R (ratio between the transfer integrals at the parallel and transverse contacts) have been found to be two crucial factors influencing the mobility anisotropy in organic semiconductors .


Chemical Reactions Analysis

BTBT derivatives show aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behaviour . The donor–π–acceptor–π–donor-integrated BTBT-TPE showed AIE whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .


Physical And Chemical Properties Analysis

The out-of-plane thermal conductivity is significant along the interlayer direction, larger for BTBT compared to C8-BTBT-C8 . These results are supported by molecular dynamics calculations performed on the corresponding molecular crystals .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

  • Role of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine :

Photovoltaic Devices (Solar Cells)

Thin-Film Transistors (TFTs)

  • Role of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine :

Chemical Sensors

  • Potential of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine :

Biological Imaging Agents

  • Application of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine :

Materials Science: Organic Semiconductors

  • Role of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine :

Mechanism of Action

Target of Action

The primary targets of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine could be a specific type of protein or enzyme in the body. These targets play a crucial role in a particular biochemical pathway.

Mode of Action

2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine may interact with its targets by binding to the active site, causing a conformational change that affects the function of the target. This interaction could either inhibit or enhance the activity of the target.

Biochemical Pathways

Upon interaction with its targets, 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine may affect certain biochemical pathways. The downstream effects could include the upregulation or downregulation of certain genes or the activation or inhibition of other proteins or enzymes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine would determine its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted would all impact its effectiveness.

Result of Action

The molecular and cellular effects of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine’s action could include changes in cell behavior, gene expression, or protein function. These changes could potentially lead to the desired therapeutic effect.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine.

Future Directions

The results indicate the potential of the mechanical stimuli and aggregation response of the studied compounds for further investigation . This work may inspire the design and improvement of isotropic charge transport characteristics for BTBTs and even other organic semiconductors .

properties

IUPAC Name

2-benzylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2OS2/c1-2-8-18(9-3-1)17-31-27-28-24-22-12-6-7-13-23(22)32-25(24)26(29-27)30-21-15-14-19-10-4-5-11-20(19)16-21/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLVOWSHEMIVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC5=CC=CC=C5C=C4)SC6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine

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